N,2-Dimethylpiperidine-1-carboxamide

Description

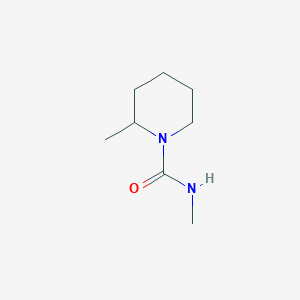

N,2-Dimethylpiperidine-1-carboxamide is a heterocyclic compound characterized by a piperidine ring substituted with a methyl group at the 2-position and a carboxamide group at the 1-position, where the amide nitrogen is further methylated. Its conformational behavior and electronic properties have been studied extensively due to its relevance in medicinal chemistry and materials science, particularly in understanding steric and electronic interactions in N-acylpiperidine derivatives .

Properties

CAS No. |

67626-38-4 |

|---|---|

Molecular Formula |

C8H16N2O |

Molecular Weight |

156.23 g/mol |

IUPAC Name |

N,2-dimethylpiperidine-1-carboxamide |

InChI |

InChI=1S/C8H16N2O/c1-7-5-3-4-6-10(7)8(11)9-2/h7H,3-6H2,1-2H3,(H,9,11) |

InChI Key |

RADLNCFCUQXSTI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCN1C(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dimethylpiperidine-1-carboxamide typically involves the amidation of carboxylic acid substrates. This can be achieved through both catalytic and non-catalytic methods. Catalytic amidation often employs reagents such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) to activate the carboxylic acid, facilitating the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce secondary amines.

Scientific Research Applications

N,2-Dimethylpiperidine-1-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N,2-Dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Conformational Analysis of N,2-Dimethylpiperidine-1-carboxamide

The compound exhibits two primary conformers: axial (carbonyl oxygen aligned perpendicular to the piperidine ring) and equatorial (carbonyl oxygen aligned parallel). Computational and experimental studies reveal a strong preference for the axial conformer, which is 2.1 kcal/mol more stable than the equatorial form . This preference arises from reduced steric hindrance and enhanced π-conjugation between the nitrogen lone pair and the carbonyl group in the axial configuration.

Comparative Analysis with Structural Analogues

The table below summarizes key thermodynamic and steric parameters for This compound and related compounds:

| Compound Name | Axial Conformer ΔG (kcal/mol) | Equatorial Steric Clash (ΔG, kcal/mol) | Entropic Contribution (kcal/mol) | π-Conjugation Efficiency |

|---|---|---|---|---|

| This compound | −2.1 | 1.1 | Not reported | Moderate |

| N,N,2-Trimethylpiperidine-1-carboxamide | −1.4 | 0.5 | Not reported | Reduced |

| 2-Methylpiperidine-1-carboxylate | Not reported | 0.5 | Not reported | Low |

| 1-(2-Methyl-1-piperidyl)ethanone | −3.2 | 1.5 | −0.5 | High |

Key Findings and Discussion

Steric and Electronic Effects

- N,N,2-Trimethylpiperidine-1-carboxamide : The additional methyl group on the amide nitrogen introduces steric hindrance, reducing π-conjugation efficiency between nitrogen and the carbonyl group. This results in a lower axial preference (ΔG = −1.4 kcal/mol) compared to this compound .

- 1-(2-Methyl-1-piperidyl)ethanone: The ethanone derivative exhibits the strongest axial preference (ΔG = −3.2 kcal/mol), attributed to enhanced π-conjugation and a significant entropic contribution (−0.5 kcal/mol) favoring the axial conformer .

Equatorial Destabilization

In equatorial conformers, steric clashes between the 2-methyl group and carbonyl oxygen in the trans configuration destabilize the structure. The magnitude of destabilization follows:

- This compound : 1.1 kcal/mol

- N,N,2-Trimethylpiperidine-1-carboxamide : 0.5 kcal/mol

- 1-(2-Methyl-1-piperidyl)ethanone: 1.5 kcal/mol

This trend correlates with substituent bulkiness and spatial constraints in the equatorial plane.

Role of Conformational Entropy

The transition from equatorial to axial conformers in N-acylpiperidines is partially driven by conformational entropy. For example, in 1-(2-Methyl-1-piperidyl)ethanone, entropy contributes −0.5 kcal/mol to the axial preference, highlighting its role alongside steric and electronic factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.